Cynarin Sodium Salt
Description
Contextual Overview of Caffeoylquinic Acid Derivatives in Natural Products
Caffeoylquinic acids (CQAs) represent a significant class of phenolic acids widely distributed throughout the plant kingdom. sci-hub.sesci-hub.se These compounds are esters formed from quinic acid and one or more units of caffeic acid. sci-hub.sesci-hub.sewikipedia.org They are found in a variety of plant parts, including leaves, fruits, roots, and stems. sci-hub.se The number of caffeic acid moieties attached to the quinic acid core allows for their classification into monocaffeoylquinic acids (MCQAs), dicaffeoylquinic acids (DCQAs), tricaffeoylquinic acids (TCQAs), and tetracaffeoylquinic acids (tetra-CQAs). sci-hub.se
These natural products are prevalent in many foods and medicinal plants, such as artichokes, coffee, fruits, and vegetables. sci-hub.sesci-hub.se The structural diversity of CQAs also extends to derivatives that include other chemical groups like malic acid, succinic acid, or fatty alcohols. sci-hub.semdpi.com Research has highlighted a range of biological activities associated with CQA derivatives, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. sci-hub.seacs.org
Academic Importance of Cynarin (B1669657) (1,3-Dicaffeoylquinic Acid) as a Bioactive Compound
Cynarin, chemically known as 1,3-dicaffeoylquinic acid, is a prominent dicaffeoylquinic acid derivative and a key bioactive component found in the artichoke (Cynara cardunculus var. scolymus). wikipedia.orgmattioli1885journals.comnih.gov Although it can be present in low amounts, its biological activities often mirror those of artichoke extract. mattioli1885journals.com Historically, Italian scientists first isolated cynarin from artichoke leaves in the mid-20th century. mattioli1885journals.com
The academic interest in cynarin stems from its diverse pharmacological properties, which have been the subject of numerous studies. Research has demonstrated its potential in several areas:
Antioxidant Activity: Cynarin is a potent antioxidant, capable of scavenging various free radicals. mattioli1885journals.comtandfonline.com Studies have shown its effectiveness in inhibiting lipid peroxidation. tandfonline.com Its antioxidant capacity is attributed to its ability to donate hydrogen atoms and chelate metal ions. tandfonline.commedchemexpress.com
Hepatoprotective Effects: Cynarin has been investigated for its ability to protect liver cells from damage. mattioli1885journals.comnumberanalytics.com
Choleretic and Cholesterol-Lowering Potential: Research suggests that cynarin may stimulate bile production and help in lowering cholesterol levels. mattioli1885journals.comresearchgate.net
Anti-HIV and Antiviral Activity: Some studies have pointed towards cynarin's potential antiviral properties, including activity against HIV. mattioli1885journals.comresearchgate.net
Anti-diabetic and Anti-carcinogenic Properties: The compound has also been explored for its potential role in managing diabetes and inhibiting the growth of cancer cells. mattioli1885journals.comresearchgate.net
Immunomodulatory Effects: Cynarin has been shown to have an influence on the immune system. mattioli1885journals.comresearchgate.net
One area of significant research is its antioxidant and anticholinergic activity. For instance, cynarin has been shown to inhibit the acetylcholinesterase (AChE) enzyme, with reported IC50 and Ki values of 243.67 nM and 39.34 ± 13.88 nM, respectively. tandfonline.commedchemexpress.com Furthermore, at a concentration of 30 µg/mL, cynarin demonstrated an 87.72% inhibition of linoleic acid lipid peroxidation. tandfonline.com In other research, cynarin exhibited strong radical scavenging activity with an IC50 value of 24.7 µM in a malondialdehyde assay. e-nps.or.kr
Structural and Chemical Classification within Phenolic Acid Compounds
Cynarin belongs to the broad class of organic compounds known as phenolic acids. numberanalytics.comontosight.ai These molecules are characterized by the presence of a phenolic ring—a six-membered aromatic ring directly bonded to at least one hydroxyl (-OH) group—and a carboxylic acid functional group. wikipedia.orggeeksforgeeks.orgbyjus.comwikipedia.org
Phenolic acids can be categorized into two main groups based on their carbon skeleton:
Hydroxybenzoic acids: Derived from benzoic acid. byjus.comwikipedia.org
Hydroxycinnamic acids: Derived from cinnamic acid. byjus.comwikipedia.org
Cynarin is specifically classified as a hydroxycinnamic acid derivative . wikipedia.orgtandfonline.commedkoo.com It is an ester formed from the chemical combination of one molecule of quinic acid and two molecules of trans-caffeic acid. wikipedia.orgmedkoo.comchemicalbook.com The IUPAC name for cynarin is (1R,3R,4S,5R)-1,3-Bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,5-dihydroxycyclohexanecarboxylic acid. medkoo.com
The structure of cynarin, with its multiple hydroxyl groups and the ester linkages, is fundamental to its chemical properties and biological activities. ontosight.ai The presence of these functional groups allows it to participate in various chemical reactions and interactions, contributing to its observed effects in biochemical research.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H23NaO12 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
sodium;(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H24O12.Na/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);/q;+1/p-1/b7-3+,8-4+;/t19-,20-,23+,25-;/m1./s1 |
InChI Key |
ICFXYUMXKYMFFI-SXYVKZDHSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O.[Na+] |
Canonical SMILES |
C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O.[Na+] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Preparation of Cynarin Sodium Salt
Chemical Synthesis Routes for Cynarin (B1669657) and its Analogues
The chemical synthesis of cynarin (1,3-di-O-caffeoylquinic acid) and its salt form is a complex undertaking that requires precise control over chemical reactions to ensure the correct placement of chemical groups. The core of this process involves joining two caffeic acid molecules to a quinic acid scaffold at specific positions.
The fundamental reaction for constructing the cynarin molecule is the esterification of quinic acid. nih.gov Quinic acid possesses a carboxylic acid group and four hydroxyl groups, making it a versatile but challenging starting material. The synthesis requires forming ester bonds between the hydroxyl groups of quinic acid and the carboxylic acid group of caffeic acid.
These esterification reactions are typically catalyzed by acids or bases. researchgate.net The selection of appropriate protecting groups is crucial to prevent the quinic acid's own carboxylic acid group from interfering with the reaction and to direct the caffeic acid to the desired hydroxyl positions. Heterogeneous catalysts, such as sulfonic solids, have been explored as efficient acid catalysts for esterification reactions involving quinic acid, offering potential for simplified purification and catalyst recycling. researchgate.net
A significant challenge in cynarin synthesis is achieving regioselectivity—that is, attaching the caffeoyl groups specifically to the C1 and C3 positions of the quinic acid ring, leaving the C4 and C5 hydroxyls free. To achieve this, synthetic strategies often employ a multi-step process involving protecting groups.
The general approach involves:
Protection: The hydroxyl groups at the C4 and C5 positions of quinic acid are chemically "blocked" using protecting groups. This prevents them from reacting in subsequent steps.
Esterification: The partially protected quinic acid is then reacted with an activated form of caffeic acid (such as an acyl chloride or in the presence of coupling agents) to form the ester linkages at the unprotected C1 and C3 positions.
Deprotection: Finally, the protecting groups are removed from the C4 and C5 positions to yield the final cynarin molecule. This targeted approach is essential for producing the correct isomer and avoiding a mixture of difficult-to-separate products.
The conversion of cynarin to its sodium salt is a standard acid-base chemical reaction. Cynarin is acidic due to its carboxylic acid functional group and phenolic hydroxyl groups. To form the sodium salt, purified cynarin is reacted with a stoichiometric amount of a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a solvent.
A described method for preparing cynarin from a related compound, 1,5-dicaffeoylquinic acid, utilizes a sodium hydroxide solution to adjust the pH to 11, facilitating the reaction. google.com While this step involves the in-situ formation of a sodium salt, the final step to isolate the pure Cynarin Sodium Salt would typically involve reacting the isolated cynarin with a base and then removing the solvent, often through methods like lyophilization (freeze-drying) or precipitation, to yield the solid salt.
Isolation and Purification Techniques for Cynarin from Natural Sources
The primary natural source of cynarin is the artichoke (Cynara scolymus), where it is present in the leaves and flower heads. uobaghdad.edu.iq Isolating and purifying this compound requires efficient extraction followed by sophisticated separation techniques.
Various methods have been developed to extract cynarin from artichoke leaves, each with different solvents and conditions that affect the efficiency and purity of the initial crude extract. These methods range from traditional solvent-based techniques to more advanced enzymatic approaches. researchgate.netgoogle.comgoogle.come-nps.or.krgoogle.com
The selection of the extraction solvent is critical. Common solvents include water, ethanol (B145695), acetone, and mixtures such as ethanol-water. researchgate.nete-nps.or.krgoogle.com The conditions of the extraction, including temperature and duration, are optimized to maximize the yield of cynarin while minimizing the co-extraction of undesirable compounds. google.com
| Extraction Method | Solvent System | Temperature | Key Procedural Details | Source |
|---|---|---|---|---|
| Hot Water Extraction | Water | 45-65°C | Crushed steam leaves are immersed in 4-10 times their weight in water and extracted for 1-2 hours. The process is repeated 2-3 times. | google.com |
| Boiling Water Decoction | Water | Boiling | Artichoke stems and leaves are boiled three times with 4-10 times their volume in water for 0.5-1.5 hours each time. | google.com |
| Hot Soaking | Ethanol-Water (1:1 v/v) | 80-90°C | Fresh leaves are steamed and then extracted for 4 hours. | e-nps.or.kr |
| Organic Solvent Extraction | Ethanol or Acetone | Not specified | Leaves are extracted with the solvent, followed by concentration and water filtration. | google.com |
| Enzyme-Assisted Extraction | Ethanol-Water (9:1 v/v) with Pectinase (B1165727) | 29°C | The use of pectinase enzyme at a concentration of 5.2 U/mL and a pH of 4.6 was found to yield high amounts of cynarin. | researchgate.net |
Following extraction, the crude extract contains a complex mixture of compounds, from which cynarin must be isolated. Chromatographic techniques are indispensable for this purification process. nih.gov These methods separate molecules based on their different chemical and physical properties, such as polarity and size.
Common strategies include macroporous resin chromatography, which separates compounds based on adsorption, and high-speed counter-current chromatography, a liquid-liquid partition technique that avoids solid supports. google.comgoogle.com For achieving the highest purity, preparative high-performance liquid chromatography (prep-HPLC) is a widely used and robust method. nih.govuobaghdad.edu.iq This technique utilizes high pressure to pass the extract through a column packed with a solid stationary phase, separating components with high resolution.
| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase (Solvent System) | Purity Achieved | Source |
|---|---|---|---|---|
| Macroporous Adsorption Resin Chromatography | Macroporous resin | Elution with 10-18% ethanol solution (to remove polyphenols), followed by 50-70% ethanol solution to elute cynarin. | >20% (crude product) | google.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (no solid support) | A two-phase system of normal hexane, ethyl acetate (B1210297), methanol (B129727), and water. The bottom phase is used as the mobile phase. | >98% | google.com |
| Preparative Reversed-Phase HPLC (based on analytical methods) | C18 (Reversed-Phase) | A gradient or isocratic system, typically using mixtures of water, methanol, and an acid (e.g., acetic acid or trifluoroacetic acid). latamjpharm.orgnih.gov | High purity suitable for standards and research. | nih.govlatamjpharm.orgnih.gov |
Influence of Extraction Parameters on Cynarin Purity and Yield
The isolation of cynarin from natural sources, primarily artichoke (Cynara scolymus L.), is a critical step that heavily influences the final purity and yield of its sodium salt. The efficiency of this extraction is contingent upon several interconnected parameters, including the choice of solvent, temperature, extraction duration, and the solid-to-liquid ratio.
Solvent System: The polarity of the solvent is a determining factor in the selective extraction of cynarin.
Aqueous Alcohol Solutions: Mixtures of alcohol and water are frequently employed due to their efficacy in extracting polar phenolic compounds. A 50:50 ethanol-water mixture has been identified as a particularly effective solvent. researchgate.net Similarly, studies have utilized 80% methanol for cynarin isolation and have shown that 60% methanol is significantly more efficient than water alone. mdpi.comnih.gov The presence of water in the solvent mixture improves the extraction of hydrophilic phenols. nih.gov
High-Concentration Ethanol: In techniques like ultrasound-assisted extraction, 95% ethanol has been used to successfully extract cynarin. mdpi.com
"Green" Solvents: Hot water extraction is gaining traction as an environmentally friendly alternative. This method has proven effective and represents a good compromise between yield and environmental impact. nih.gov
Temperature: Extraction temperature directly impacts the solubility of cynarin and the kinetics of the extraction process.
Generally, elevated temperatures enhance the extraction yield. Research on artichoke waste demonstrated that the maximum recovery of phenolic compounds was achieved at 60°C. researchgate.net
Extraction Time and Solid-to-Liquid Ratio: These parameters are optimized to ensure maximum mass transfer of cynarin from the plant matrix to the solvent.
Duration: Extraction time is a highly influential variable. For conventional solvent extraction at 60°C, a duration of 90 minutes was found to be optimal. researchgate.net In hot water extraction methods, a longer period of 120 minutes yielded superior results compared to a 40-minute extraction. nih.gov
Ratio: The ratio of the plant material to the solvent volume also plays a crucial role. For hot water extraction, a matrix-to-solvent ratio of 1:30 (w/v) produced the best results for total polyphenol yield. nih.govresearchgate.net In ultrasound-assisted extractions, a lower solid-to-liquid ratio (i.e., a greater volume of solvent) can intensify the cavitation effect, thereby enhancing the extraction process. mdpi.com
Alternative Extraction Methodologies:
Enzyme-Assisted Extraction (EAE): This method utilizes enzymes, such as pectinase, to break down the plant cell wall, facilitating the release of intracellular compounds. Optimized EAE has been reported to yield up to 156.3 mg/kg of cynarin from dried artichoke leaves. researchgate.net
Ultrasound-Assisted Extraction (UAE): UAE is recognized as a promising and efficient technique for isolating bioactive compounds like cynarin from plant matrices. nih.govmdpi.com
The interplay of these parameters is crucial for developing an efficient and scalable extraction process for cynarin. Below is a data table summarizing the findings from various studies.
| Extraction Parameter | Condition | Source Material | Observed Effect on Yield/Purity | Reference |
|---|---|---|---|---|
| Solvent | 50:50 Ethanol-Water | Artichoke Waste | Highly effective for polyphenol recovery. | researchgate.net |
| Solvent | 60% Methanol | Artichoke By-products | Much higher extraction of hydroxycinnamic acids compared to water. | nih.gov |
| Temperature | 60°C | Artichoke Waste | Optimal temperature for maximizing phenolic extraction yield. | researchgate.net |
| Temperature | 80°C | Fresh Artichoke Bracts | Effective temperature for "green" hot water extraction. | nih.gov |
| Time | 120 minutes | Fresh Artichoke Bracts | Higher polyphenol yield compared to 40 minutes in hot water extraction. | nih.gov |
| Solid-to-Liquid Ratio | 1:30 g/mL | Fresh Artichoke Bracts | Optimal ratio for maximizing total polyphenol extraction. | nih.gov |
| Method | Enzyme-Assisted (Pectinase) | Dry Artichoke Leaves | Yielded 156.3 mg/kg of cynarin under optimal conditions. | researchgate.net |
Structural Elucidation Methodologies for Synthetic and Isolated Cynarin
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise structure of organic molecules.
¹H and ¹³C NMR: One-dimensional NMR spectra are fundamental for characterization. The proton (¹H) and carbon-13 (¹³C) NMR spectra of a sample are compared against published data for cynarin (1,3-di-O-caffeoylquinic acid) to confirm its identity. e-nps.or.kr
2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural analysis. These techniques reveal correlations between protons and carbons, allowing for unambiguous assignment of all atoms within the molecular structure. nih.gov
Quantitative NMR (qNMR): Beyond structural confirmation, ¹H NMR can be used for quantification (qNMR). This method allows for the determination of the concentration of specific compounds within a complex mixture, such as an extract, with high accuracy and minimal sample preparation. researchgate.netnih.gov
Mass Spectrometry (MS): MS is an essential tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is widely used for the analysis of complex mixtures like plant extracts. The liquid chromatography system separates the individual components, which are then introduced into the mass spectrometer for detection and identification. researchgate.netnih.gov
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization method commonly used for analyzing polar molecules like cynarin, typically in the negative ion mode ([M-H]⁻). nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. The fragmentation behavior of dicaffeoylquinic acids like cynarin provides key structural information, such as the loss of quinic acid or caffeoylquinic acid moieties. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Orbitrap mass spectrometers provide highly accurate mass measurements. This precision allows for the determination of the exact elemental formula of the molecule, which is a critical step in confirming its identity. nih.gov
Quantitative Analysis: Sensitive MS techniques, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole (QTrap) instrument, enable highly accurate and sensitive quantification of specific target compounds in a sample. nih.gov
Together, NMR and MS provide a comprehensive and complementary set of data that is indispensable for the rigorous structural elucidation and characterization of cynarin.
Iv. Preclinical Pharmacological Investigations of Cynarin
In Vitro Pharmacological Activity Studies
Cellular Models for Anti-inflammatory Research
Cynarin (B1669657) has demonstrated notable anti-inflammatory properties in various in vitro cellular models. In studies involving lipopolysaccharide (LPS)-stimulated endothelial cells, cynarin has been shown to suppress the expression of key inflammatory markers. Specifically, in human endothelial EA.hy926 cells, cynarin inhibited the LPS-induced increase in vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov This anti-inflammatory effect is mediated, at least in part, by the inhibition of the p38 and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govresearchgate.net Further investigation revealed that cynarin upregulates mitogen-activated protein kinase phosphatase 3 (MKP-3), a negative regulator of these inflammatory pathways. nih.govnih.govresearchgate.net
In macrophage cell lines, which are central to the inflammatory response, cynarin also exhibits inhibitory effects. Although direct studies on cynarin in well-established macrophage lines like RAW264.7 are more focused on cynaropicrin, a related compound, the general anti-inflammatory profile of artichoke extracts, rich in cynarin, points towards an ability to modulate macrophage activity. nih.govwikipedia.orgmdpi.com For instance, artichoke extracts have been shown to possess anti-inflammatory properties in LPS-stimulated human THP-1 macrophages. mdpi.com Cynarin's role in inhibiting the NF-κB pathway in human leukemic cells further supports its potential to quell inflammatory responses in immune cells. researchgate.net
Table 1: Anti-inflammatory Effects of Cynarin in Cellular Models
| Cell Line | Stimulant | Key Findings | Reference |
|---|---|---|---|
| EA.hy926 (Human Endothelial) | LPS | Suppressed VCAM-1, MCP-1, TNF-α, IL-1β expression; Inhibited p38 and NF-κB pathways via MKP-3 upregulation. | nih.govresearchgate.netnih.gov |
| Human Leukemic Cells | - | Inhibited NF-κB pathway. | researchgate.net |
| THP-1 (Human Monocytic) | LPS | Artichoke extract containing cynarin showed anti-inflammatory effects. | mdpi.com |
Neuroprotection in Cellular Systems
Cynarin has shown significant neuroprotective potential in various in vitro models of neuronal damage. In PC12 cells, a cell line commonly used in neurological research, cynarin has demonstrated protective effects against neurotoxicity induced by agents like MPP+ and amyloid-beta (Aβ). targetmol.comchemfaces.com Specifically, pretreatment with cynarin at a concentration of 50 µmol/L was found to inhibit the MPP+-induced upregulation of α-synuclein mRNA and protein expression, a key factor in Parkinson's disease pathology. targetmol.comchemfaces.com Furthermore, cynarin has been shown to protect against Aβ(42)-induced neurotoxicity by activating the PI3K/Akt signaling pathway, which in turn stimulates Trk A and inhibits GSK3β, while also modulating the Bcl-2/Bax ratio. chemfaces.com
In astrocytes, the most abundant glial cells in the central nervous system, cynarin has also been shown to exert protective effects. mdpi.comresearchgate.net Astrocytes can adopt different reactive states, including neurotoxic (A1) and neuroprotective (A2) phenotypes. unimi.it Cynarin, as a component of artichoke extract, is suggested to contribute to the modulation of astrocyte activity, which can be beneficial in neurodegenerative conditions. mdpi.com Studies on astrocytes have highlighted their role in maintaining neuronal health, and compounds that support their neuroprotective functions are of great interest. nih.gov Cynarin's antioxidant properties likely contribute to its neuroprotective effects in these cellular systems. targetmol.com
Table 2: Neuroprotective Effects of Cynarin in Cellular Systems
| Cell Line/System | Toxin/Stress Model | Key Findings | Reference |
|---|---|---|---|
| PC12 Cells | MPP+ | Inhibited upregulation of α-synuclein mRNA and protein. | targetmol.comchemfaces.com |
| PC12 Cells | Aβ(42) | Prevented neurotoxicity via activation of PI3K/Akt/Trk A pathway and inhibition of GSK3β. | chemfaces.com |
| Astrocytes | General | Cynarin contributes to the modulation of astrocyte activity, potentially promoting neuroprotective phenotypes. | mdpi.comresearchgate.net |
Hepatoprotective Effects in Cultured Hepatocytes
Cynarin has demonstrated significant hepatoprotective effects in in vitro studies using cultured hepatocytes. Research has shown that cynarin can protect liver cells from damage induced by various toxins. mattioli1885journals.combehtadaru.comresearchgate.net In studies using isolated rat hepatocytes, cynarin exhibited a protective effect against carbon tetrachloride (CCl4)-induced toxicity. mattioli1885journals.combehtadaru.comresearchgate.netscielo.br
Furthermore, in cultured rat hepatocytes exposed to tert-butyl hydroperoxide (t-BHP), a substance that induces oxidative stress, cynarin was found to reduce the production of malondialdehyde (MDA), a marker of lipid peroxidation. mattioli1885journals.comnih.gov The half-maximal effective concentration (EC50) for this effect was determined to be 15.2 µg/ml. mattioli1885journals.comnih.gov Cynarin, along with other polyphenolic compounds from artichoke, was also shown to prevent the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, from these hepatocytes. nih.gov These findings suggest that the hepatoprotective activity of cynarin is, at least in part, attributable to its antioxidant properties, which help to mitigate oxidative damage to liver cells. mattioli1885journals.combehtadaru.com
Table 3: Hepatoprotective Effects of Cynarin in Cultured Hepatocytes
| Cell Model | Toxin/Stressor | Key Findings | EC50 Value | Reference |
|---|---|---|---|---|
| Isolated Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Showed cytoprotective effect. | Not specified | mattioli1885journals.combehtadaru.comresearchgate.netscielo.br |
| Cultured Rat Hepatocytes | tert-Butyl Hydroperoxide (t-BHP) | Reduced malondialdehyde (MDA) production. | 15.2 µg/ml | mattioli1885journals.comnih.gov |
| Cultured Rat Hepatocytes | tert-Butyl Hydroperoxide (t-BHP) | Prevented lactate dehydrogenase (LDH) leakage. | Not specified | nih.gov |
Antioxidant Effects in Cellular and Biochemical Systems
Cynarin exhibits potent antioxidant activity across a range of in vitro cellular and biochemical assays. researchgate.nettandfonline.comnih.gov Its ability to scavenge free radicals and chelate metal ions is a key mechanism behind its protective effects. researchgate.netmedchemexpress.com In biochemical assays, cynarin has demonstrated effective scavenging of various radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radicals. mattioli1885journals.comresearchgate.net It has also been shown to inhibit linoleic acid peroxidation, with one study reporting 87.72% inhibition at a concentration of 30 µg/mL. researchgate.nettandfonline.comnih.gov
In cellular systems, cynarin has been shown to protect against oxidative stress. For instance, in 3T3 cells, cynarin at 51 µM inhibited oxidative stress induced by iron (Fe2+) by 75%, and at 45 µM, it inhibited oxidative stress induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) by 72%. mattioli1885journals.com In cultured rat hepatocytes, cynarin demonstrated protective effects against hydroperoxide-induced oxidative stress. mattioli1885journals.comnih.gov The antioxidant activity of cynarin is attributed to the hydroxyl groups on its aromatic ring, which can donate hydrogen atoms to neutralize free radicals. mattioli1885journals.com
Table 4: Antioxidant Activity of Cynarin in Various In Vitro Assays
| Assay | Key Findings | IC50/EC50 Value | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Stronger activity than trolox (B1683679) and caffeic acid. | IC50: 40 µM | mattioli1885journals.com |
| ABTS Radical Scavenging | Stronger activity than trolox. | EC50: 10.60 µg/mL | mattioli1885journals.comtandfonline.com |
| Linoleic Acid Peroxidation Inhibition | 87.72% inhibition at 30 µg/mL. | Not specified | researchgate.nettandfonline.comnih.gov |
| Iron (Fe2+)-induced Oxidative Stress (3T3 cells) | 75% inhibition at 51 µM. | Not specified | mattioli1885journals.com |
| AAPH-induced Oxidative Stress (3T3 cells) | 72% inhibition at 45 µM. | Not specified | mattioli1885journals.com |
| Hydroxyl Radical Scavenging | Effective scavenging activity. | Not specified | mattioli1885journals.com |
| Superoxide (B77818) Anion Scavenging | Effective scavenging activity. | Not specified | mattioli1885journals.com |
| Metal Chelating (Fe2+) | Demonstrated chelating effects. | Not specified | researchgate.nettandfonline.com |
Modulation of Enzyme Activities
Cynarin has been shown to modulate the activity of several key enzymes in vitro, including acetylcholinesterase and glycosidases. Its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), suggests its potential in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.nettandfonline.comnih.govacademicjournals.org Studies have reported the half-maximal inhibitory concentration (IC50) of cynarin for AChE to be in the nanomolar range, with one study determining it as 243.67 nM. researchgate.nettandfonline.comnih.gov The inhibition constant (Ki) was found to be 39.34 ± 13.88 nM. researchgate.nettandfonline.comnih.gov Another study reported an IC50 value of 149.9 ± 3.2 µM for cynarin's inhibition of AChE. academicjournals.org
In addition to its anti-cholinesterase activity, cynarin has been investigated for its effects on glycosidases, enzymes involved in carbohydrate digestion. Specifically, it has shown inhibitory activity against α-glucosidase and α-amylase. farmaciajournal.commdpi.comnih.gov The inhibition of these enzymes can help to control postprandial hyperglycemia, which is relevant for the management of type 2 diabetes. One study reported that an ethanol (B145695) extract of Cynara scolymus, containing cynarin, exhibited α-amylase inhibition with an IC50 value of 72.22 μg/mL. nih.gov The inhibitory effects of cynarin on these digestive enzymes are attributed to its molecular structure, which allows it to interact with the active sites of the enzymes. mdpi.comresearchgate.net
Table 5: Enzyme Modulatory Effects of Cynarin
| Enzyme | Type of Modulation | Key Findings/IC50 Values | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | IC50: 243.67 nM; Ki: 39.34 ± 13.88 nM | researchgate.nettandfonline.comnih.gov |
| Acetylcholinesterase (AChE) | Inhibition | IC50: 149.9 ± 3.2 µM | academicjournals.org |
| α-Glucosidase | Inhibition | Showed inhibitory activity. | farmaciajournal.commdpi.com |
| α-Amylase | Inhibition | An ethanol extract of C. scolymus showed inhibition with an IC50 of 72.22 μg/mL. | nih.gov |
Immunomodulatory Effects on T-cell Activation
Cynarin has demonstrated significant immunomodulatory effects, particularly in the context of T-cell activation. In vitro studies have shown that cynarin can block the CD28-dependent "signal 2" pathway, which is a crucial co-stimulatory signal for T-cell activation. researchgate.netresearchgate.net It is proposed that cynarin achieves this by binding to the "G-pocket" of the CD28 receptor, thereby interfering with its interaction with the CD80 ligand on antigen-presenting cells. researchgate.netresearchgate.net One study reported that cynarin blocked approximately 87% of the CD28-dependent T-cell activation when T-cells and B-cells were co-cultured at a one-to-one ratio. researchgate.netresearchgate.net
This specific blockade of the co-stimulatory pathway suggests that cynarin has potential as a selective immunosuppressive agent. researchgate.netresearchgate.net By targeting the CD28-CD80 interaction, cynarin can down-regulate T-cell responses, which could be beneficial in conditions characterized by excessive or inappropriate T-cell activation. It is important to note that while cynarin can inhibit T-cell activation, it does not appear to be cytotoxic to T-cells at the concentrations where it exerts its immunomodulatory effects. medchemexpress.comresearchgate.net
Table 6: Immunomodulatory Effects of Cynarin on T-cell Activation
| Cell Type/System | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Human T-cells (Jurkat) and B-cells (Raji) | Blockade of CD28-CD80 interaction | Blocked ~87% of CD28-dependent T-cell activation. | researchgate.netresearchgate.net |
| Human T-cells (Jurkat) | Cytotoxicity | Not significantly cytotoxic at immunomodulatory concentrations. | medchemexpress.comresearchgate.net |
In Vivo Animal Model Studies
Anti-inflammatory Efficacy in Animal Models (e.g., DSS-induced colitis)
Cynarin has demonstrated notable anti-inflammatory effects in animal models of intestinal inflammation. In a study utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics ulcerative colitis (UC), cynarin treatment was found to alleviate clinical symptoms, including the disease activity index (DAI) and histological damage to the colon. researchgate.netnih.gov The mechanism behind this efficacy involves the attenuation of colon inflammation by reducing the proportion of neutrophils in peripheral blood and decreasing the infiltration of neutrophils and macrophages into the colon tissue. researchgate.netnih.gov Furthermore, cynarin administration led to the inhibition of pro-inflammatory cytokine release and suppressed the expression of key inflammatory signaling molecules. researchgate.netnih.gov
Specifically, cynarin was shown to inhibit the STAT3/NF-κB signaling pathway, which plays a crucial role in the inflammatory process. researchgate.net It also suppressed the polarization of macrophages towards the pro-inflammatory M1 phenotype. researchgate.netnih.gov These findings suggest that cynarin's ability to mitigate experimental UC is at least partially due to its modulation of these critical inflammatory pathways. researchgate.net
Table 1: Effects of Cynarin in a DSS-Induced Colitis Mouse Model
| Parameter | Observation | Reference |
|---|---|---|
| Clinical Symptoms | Alleviation of Disease Activity Index (DAI) and histological damage. | researchgate.netnih.gov |
| Immune Cell Infiltration | Decreased proportion of peripheral blood neutrophils; reduced infiltration of neutrophils and macrophages in colon tissue. | researchgate.netnih.gov |
| Inflammatory Mediators | Inhibition of pro-inflammatory cytokine release. | researchgate.netnih.gov |
| Signaling Pathways | Suppression of STAT3 and p65 expression and phosphorylation. | researchgate.net |
| Macrophage Polarization | Inhibition of M1 macrophage polarization. | researchgate.netnih.gov |
Hepatoprotective Effects in Chemically-Induced Liver Injury Models
The protective effects of cynarin on the liver have been investigated in various animal models of chemically-induced liver injury. In a study using carbon tetrachloride (CCl4) to induce liver toxicity in isolated rat hepatocytes, cynarin demonstrated a cytoprotective action. nih.gov CCl4 is a well-known hepatotoxin used to model liver injury. cabidigitallibrary.org Research has shown that artichoke leaf extracts, containing cynarin, can protect against CCl4-induced hepatotoxicity in broiler chickens by reducing the levels of serum liver enzymes. cabidigitallibrary.org
Similarly, in a rat model of aflatoxin B1 (AFB1)-induced hepatotoxicity, administration of an artichoke leaf powder formulation containing cynarin was found to mitigate the adverse effects. nih.gov The protective mechanism involves the reduction of oxidative stress and the normalization of liver function enzymes. nih.gov These studies highlight the potential of cynarin to protect the liver from damage induced by various chemical agents, largely attributed to its antioxidant and anti-inflammatory properties. cabidigitallibrary.orgmdpi.com
Table 2: Hepatoprotective Effects of Cynarin in Animal Models
| Animal Model | Inducing Agent | Key Findings | Reference |
|---|---|---|---|
| Isolated Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Showed cytoprotective action. | nih.gov |
| Broiler Chickens | Carbon Tetrachloride (CCl4) | Reduced levels of serum liver enzymes. | cabidigitallibrary.org |
| Male Albino Rats | Aflatoxin B1 (AFB1) | Reduced oxidative stress and normalized liver function enzymes. | nih.gov |
Neuroprotective Assessments in Rodent Models
Cynarin has shown promise in providing neuroprotection in several rodent models of neurological disorders. In a rat model of kainic acid-induced seizures, pretreatment with a cynarin-containing compound significantly prevented seizures and rescued neuronal cell injury. researchgate.net This effect was associated with a decrease in glutamate (B1630785) elevation in the cortex. researchgate.net Another study demonstrated that cynarin can inhibit the release of glutamate from rat cortical nerve terminals by acting on the PKA signaling pathway and decreasing calcium influx through P/Q-type Ca2+ channels. researchgate.net This modulation of glutamate exocytosis is a key mechanism contributing to its neuroprotective effects. researchgate.net
Furthermore, in a mouse model of spinal cord injury (SCI), cynarin treatment was found to reduce neuroinflammation and microglial pyroptosis, a form of inflammatory cell death. researchgate.net This led to lower levels of reactive oxygen species (ROS), reduced cell death, and improved locomotor recovery. researchgate.net The neuroprotective effects of cynarin in this context are linked to its ability to activate the Nrf2 pathway, a key regulator of antioxidant responses, and inhibit the NLRP3 inflammasome, a critical component of the inflammatory response. researchgate.net
Table 3: Neuroprotective Effects of Cynarin in Rodent Models
| Rodent Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Rat | Kainic acid-induced seizures | Prevented seizures, rescued neuronal cell injury, and decreased cortical glutamate elevation. | researchgate.net |
| Rat | Glutamate excitotoxicity | Inhibited glutamate release from cortical nerve terminals via the PKA signaling pathway. | researchgate.net |
| Mouse | Spinal cord injury (SCI) | Reduced neuroinflammation, microglial pyroptosis, and oxidative stress; improved locomotor recovery. | researchgate.net |
Antioxidant Status in Animal Models
The antioxidant properties of cynarin have been consistently demonstrated in various animal studies. A systematic review and meta-analysis of animal studies concluded that artichoke extract, rich in cynarin, significantly increased the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase in the liver. researchgate.netnih.gov It also increased glutathione levels while decreasing malondialdehyde, a marker of lipid peroxidation, in both the liver and plasma of animals with induced diseases. researchgate.netnih.gov
These antioxidant effects are believed to be a primary mechanism behind cynarin's protective actions in various pathological conditions. By bolstering the endogenous antioxidant defense system and scavenging free radicals, cynarin helps to mitigate oxidative stress, which is a common underlying factor in the development and progression of many diseases. mdpi.comresearchgate.net
Table 4: Effects of Cynarin on Antioxidant Status in Animal Models
| Parameter | Effect | Tissue/Fluid | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased | Liver | researchgate.netnih.gov |
| Catalase | Increased | Liver | researchgate.netnih.gov |
| Glutathione Peroxidase | Increased | Liver | researchgate.netnih.gov |
| Glutathione | Increased | Liver | researchgate.netnih.gov |
| Malondialdehyde | Decreased | Liver, Plasma | researchgate.netnih.gov |
Metabolic Regulation in Animal Models (e.g., non-alcoholic fatty liver disease, diabetes)
Cynarin has been shown to exert beneficial effects on metabolic regulation in animal models of non-alcoholic fatty liver disease (NAFLD) and diabetes. In rats with streptozotocin-induced diabetes, aqueous extracts of artichoke leaves, containing cynarin, demonstrated antidiabetic effects and improved liver function. mdpi.com These improvements were associated with a reduction in oxidative stress and inflammation, alongside an enhancement of the antioxidant defense system. mdpi.com
The development of NAFLD is a significant health concern, and various rodent models are used for preclinical studies. mdpi.com Cynarin's hepatoprotective and antioxidant activities are particularly relevant in the context of NAFLD, where oxidative stress and inflammation play a key role in the progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH). mdpi.com
Cardiovascular System Modulation in Animal Models (e.g., anti-atherosclerosis)
The potential of cynarin to modulate the cardiovascular system has been explored in animal models of atherosclerosis. Atherosclerosis is a complex disease characterized by the buildup of plaques in the arteries, and various animal models, including rabbits and genetically modified mice, are used to study its pathogenesis and evaluate potential treatments. nih.govmdpi.comresearchgate.netnih.gov
The anti-atherosclerotic effects of cynarin are thought to be mediated through two primary mechanisms: its antioxidant properties, which reduce the oxidation of low-density lipoprotein (LDL), a key event in plaque formation, and its ability to inhibit cholesterol synthesis. preprints.org In obese rats, artichoke leaf extracts have been shown to improve the lipid profile by decreasing total cholesterol, triglycerides, and LDL-cholesterol levels, while increasing high-density lipoprotein (HDL)-cholesterol levels. mdpi.com These extracts also decreased cardiac markers and increased the activity of antioxidant enzymes. mdpi.com
Table 5: Cardiovascular Effects of Cynarin in Animal Models
| Animal Model | Condition | Key Findings | Reference |
|---|
| Obese Rats | Obesity | Improved lipid profile (↓TC, ↓TG, ↓LDL-c, ↑HDL-c), decreased cardiac markers, and increased antioxidant enzyme activity. | mdpi.com |
Preclinical Pharmacokinetic and Bioavailability Studies of Cynarin
Absorption, Distribution, and Metabolism in Animal Models
Preclinical pharmacokinetic studies in animal models provide foundational knowledge on how a compound is handled by the body. A study involving the intravenous administration of cynarin to Wistar rats was conducted to determine its pharmacokinetic profile. latamjpharm.org The analysis of plasma samples revealed key parameters regarding its distribution and elimination. latamjpharm.org
The volume of distribution (Vd) was determined to be approximately 0.1 L/kg, which suggests that the distribution of cynarin is largely confined to the circulatory system and the extracellular fluid. latamjpharm.org The study also measured a high clearance rate of about 7 mL/min/kg. latamjpharm.org This rapid clearance indicates that the compound is efficiently removed from the body, likely through significant liver metabolism and potentially a high first-pass effect, which could imply low oral bioavailability. latamjpharm.org The preliminary data pointed towards a low elimination half-life for the compound. latamjpharm.org
The metabolism of cynarin and related compounds has also been explored. In vitro studies using cultured rat hepatocytes have been employed to investigate the metabolic pathways. cambridge.orgresearchgate.net Cynarin is a dicaffeoylquinic acid, and its metabolism involves breakdown into simpler phenolic compounds. mattioli1885journals.com Following administration of artichoke extracts to animals, metabolites such as caffeic acid are observed, confirming the metabolic processing of these larger molecules. cambridge.orgcambridge.org
Table 2: Pharmacokinetic Parameters of Cynarin in Rats (Intravenous Administration)
| Pharmacokinetic Parameter | Value | Interpretation |
|---|---|---|
| Volume of Distribution (Vd) | ~ 0.1 L/kg latamjpharm.org | Distribution primarily in the circulatory system and extracellular fluid. latamjpharm.org |
| Clearance (CL) | ~ 7 mL/min/kg latamjpharm.org | High depuration, suggesting significant hepatic metabolism. latamjpharm.org |
Influence of Formulation (e.g., Sodium Salt) on Preclinical Pharmacokinetics
The formulation of a drug can significantly alter its pharmacokinetic properties. While direct, comparative preclinical studies investigating the pharmacokinetic profile of cynarin versus its sodium salt are not detailed in the available literature, the principles of pharmaceutical formulation provide insight into the potential influence. Salt forms of acidic or basic compounds are commonly developed to enhance aqueous solubility and dissolution rate.
V. Mechanistic Elucidation of Cynarin S Biological Activities
Molecular and Cellular Signaling Pathway Modulation
Cynarin's biological activities are largely attributed to its ability to modulate complex signaling networks that are fundamental to cellular processes such as inflammation, oxidative stress response, and cell survival.
Cynarin (B1669657) has been shown to exert significant anti-inflammatory effects by intervening in the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are critical regulators of the inflammatory response, and their dysregulation is associated with various inflammatory conditions.
Research in experimental models of ulcerative colitis has demonstrated that cynarin can mitigate inflammation by suppressing the expression and phosphorylation of both STAT3 and the p65 subunit of NF-κB. researchgate.netnih.gov This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines. nih.gov In cellular inflammation models using RAW264.7 and J774A.1 macrophage-like cells, cynarin treatment inhibited the expression of M1 macrophage markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). researchgate.net This effect was linked to the suppression of both STAT3 and p65 expression and phosphorylation. researchgate.net
Furthermore, in endothelial cells stimulated with lipopolysaccharide (LPS), cynarin was found to inhibit the NF-κB pathway by inducing the expression of Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of inflammation. x-mol.netnih.gov This upregulation of MKP-3 leads to the subsequent inhibition of NF-κB activation, suggesting a therapeutic potential for diseases related to endothelial inflammation. x-mol.netnih.gov
Table 1: Effects of Cynarin on NF-κB and STAT3 Pathway Components
| Experimental Model | Key Finding | Effect of Cynarin | Reference |
| Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | Attenuation of colon inflammation | Suppressed expression of STAT3 and p65. | researchgate.netnih.gov |
| LPS/IFN-γ-induced cellular inflammation (RAW264.7 & J774A.1 cells) | Inhibition of M1 macrophage polarization | Suppressed phosphorylation of STAT3 and p65; inhibited expression of TNF-α, IL-1β, iNOS. | researchgate.net |
| LPS-stimulated endothelial cells (EA.hy926) | Inhibition of endothelial inflammation | Inhibited activation of the NF-κB pathway by upregulating the negative regulator MKP-3. | x-mol.netnih.gov |
Cynarin also modulates the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cell survival, proliferation, and inflammation. The abnormal activation of these pathways is a key factor in numerous pathologies. dntb.gov.uanih.gov
The primary influence of cynarin within this domain appears to be on the MAPK pathway, specifically targeting the p38 MAPK cascade. In studies using LPS-stimulated endothelial cells, cynarin was observed to inhibit the phosphorylation of p38. nih.gov This inhibitory action is mediated through the induction of MKP-3, which dephosphorylates and inactivates p38, thereby attenuating the inflammatory response. x-mol.netnih.gov The p38 pathway is known to control the expression of key inflammatory molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov
While direct modulation of the PI3K-Akt pathway by cynarin is less extensively documented in the reviewed literature, the interconnectedness of these signaling networks is well-established. mdpi.com The PI3K/Akt pathway is a central regulator of cell growth and survival, and its components, such as the protein kinase Akt, are activated through a dual phosphorylation mechanism following the production of phosphatidylinositol (3,4,5)-triphosphate (PIP3). wikipedia.org The modulation of related pathways, such as the AMPK/SIRT3 signaling axis by cynarin, has been noted, which can have indirect effects on PI3K-Akt signaling. jppres.com
Protein Kinase A (PKA), a cAMP-dependent kinase, is a key component in a multitude of signal transduction mechanisms, including the regulation of metabolism and neuronal function. mdpi.comtandfonline.com Cynarin has been demonstrated to interact with the PKA signaling pathway, particularly in the context of neurotransmitter release.
In a study on rat cerebral cortex nerve terminals (synaptosomes), cynarin was found to inhibit the exocytotic release of glutamate (B1630785). researchgate.net This inhibitory effect was shown to be dependent on the PKA signaling pathway. The suppression of PKA activity with inhibitors prevented the observed effect of cynarin on glutamate release. researchgate.net Furthermore, cynarin treatment attenuated the phosphorylation of both PKA and its downstream targets, synapsin I and synaptosomal-associated protein of 25 kDa (SNAP-25), at PKA-specific sites. researchgate.net These findings indicate that cynarin's mechanism of action involves the modulation of PKA-dependent phosphorylation events that regulate synaptic vesicle availability and exocytosis. researchgate.net
A major mechanism of cynarin's protective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense and detoxification. globalresearchonline.net
Studies have shown that cynarin can be an efficient Nrf2 activator. jppres.comglobalresearchonline.net In a model of acetaminophen-induced acute liver injury, cynarin promoted the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). jppres.com This dissociation allows Nrf2 to translocate to the nucleus and initiate the transcription of downstream antioxidant proteins, such as heme oxygenase-1 and glutamate-cysteine ligase, thereby inhibiting lipid peroxidation. jppres.com Molecular docking simulations further support that cynarin may bind competitively to Keap1, facilitating Nrf2 activation. jppres.com The activation of the Nrf2 pathway is essential for controlling genes that suppress the activation of inflammatory bodies like the NLRP3 inflammasome by reducing oxidative stress. globalresearchonline.net
Table 2: Cynarin's Role in Activating the Nrf2 Antioxidant Pathway
| Context | Mechanism of Action | Downstream Effect | Reference |
| Acetaminophen-induced acute liver injury | Promotes dissociation of Nrf2 from Keap1, enhancing Nrf2 nuclear translocation. | Increased transcription of antioxidant proteins, inhibition of lipid peroxidation. | jppres.com |
| General anti-neuroinflammation | Acts as an Nrf2 activator. | Suppression of NLRP3 inflammasome activation by enhancing antioxidant defenses. | globalresearchonline.net |
| Cellular antioxidant defense | Potentially involves Nrf2 pathway activation. | Enhanced expression of antioxidant genes like heme oxygenase-1 and glutamate-cysteine ligase. | jppres.com |
Enzymatic Inhibition and Regulation
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). tandfonline.com Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Cynarin has been identified as an inhibitor of acetylcholinesterase. A study purifying cynarin from the Illyrian thistle (Onopordum illyricum L.) determined its inhibitory activity against AChE. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for cynarin were found to be 243.67 nM and 39.34 ± 13.88 nM, respectively. This demonstrates a marked anticholinergic activity, where cynarin effectively inhibits the enzyme responsible for acetylcholine hydrolysis, thereby increasing the availability of this neurotransmitter in the synapse. tandfonline.com
Modulation of Inducible Nitric Oxide Synthase (iNOS)
Cynarin has been shown to modulate the activity of inducible nitric oxide synthase (iNOS), an enzyme that plays a pro-inflammatory role in the vascular system. mdpi.com In studies involving human coronary artery smooth muscle cells (HCASMC), cynarin was identified as a potent downregulator of iNOS expression. mdpi.com When these cells were stimulated with cytokines to induce iNOS expression, treatment with cynarin led to a concentration- and time-dependent inhibition of this induction at both the mRNA and protein levels. mdpi.com
Further investigation revealed that cynarin, along with other compounds found in artichoke, reduced cytokine-induced iNOS promoter activation. mdpi.com Among the tested compounds, which included cyanidin, luteolin (B72000), and cynaroside, cynarin was the most effective at downregulating iNOS mRNA and protein expression. mdpi.comresearchgate.net This contrasts with the effect of these compounds on endothelial nitric oxide synthase (eNOS), which is generally upregulated and considered vasoprotective. mdpi.comresearchgate.net The downregulation of iNOS by cynarin suggests a potential mechanism for its anti-inflammatory effects within the vasculature. mdpi.com
Inhibition of Cholesterol Synthesis-Related Enzymes
Cynarin demonstrates inhibitory effects on key enzymes involved in cholesterol biosynthesis, most notably HMG-CoA reductase (HMGR). scielo.brmdpi.com This enzyme is a critical rate-limiting step in the cholesterol synthesis pathway. scielo.brd-nb.info Research has shown that cynarin can inhibit the activity of HMG-CoA reductase, with one study reporting an IC50 value of 217 µg/ml for a cynarin-containing herbal beverage. scielo.brscielo.br The inhibitory action of cynarin and other related caffeoylquinic acids accounted for a significant portion of the observed enzyme inhibition. scielo.br
Studies on rat hepatocytes have also confirmed that extracts containing cynarin can produce a significant, concentration-dependent inhibition of cholesterol synthesis. mdpi.com The mechanism appears to involve an indirect inhibition of HMG-CoA reductase, which is distinct from the direct inhibition seen with statin drugs. mdpi.com Specifically, cynarin-containing extracts have been found to block the insulin-dependent stimulation of HMG-CoA reductase without affecting insulin (B600854) signaling in general. mdpi.com
Inhibition of Digestive Enzymes (e.g., α-amylase, α-glucosidase)
Cynarin has been identified as a potent inhibitor of digestive enzymes responsible for carbohydrate breakdown, such as α-amylase and α-glucosidase. mdpi.com Inhibition of these enzymes can slow the absorption of glucose, which is a therapeutic approach for managing post-prandial hyperglycemia. mdpi.complos.org
In comparative studies, dicaffeoylquinic acids, including cynarin, demonstrated significantly higher inhibitory activity against α-amylase than the pharmaceutical inhibitor acarbose (B1664774). mdpi.com Specifically, cynarin was found to be 4.8 times more potent than acarbose based on IC50 values. mdpi.com Cynarin also contributes to the inhibition of α-glucosidase, another key enzyme in carbohydrate digestion. mdpi.commdpi.com The ability of cynarin to inhibit these digestive enzymes points to its potential role in modulating carbohydrate metabolism. mdpi.com
Interactions with Receptors and Ion Channels
Effects on P/Q-type Calcium Channels and Ca2+ Influx
Cynarin has been shown to interact with specific ion channels, particularly P/Q-type voltage-gated calcium channels. nih.govresearchgate.net Research on rat cortical nerve terminals (synaptosomes) demonstrated that cynarin can decrease glutamate release elicited by 4-aminopyridine. nih.govresearchgate.net This inhibitory effect was negated when extracellular calcium was removed or when P/Q-type calcium channels were blocked with ω-agatoxin IVA, indicating that cynarin's action is dependent on inhibiting Ca2+ influx through these specific channels. nih.govresearchgate.net
The mechanism involves the suppression of protein kinase A (PKA) activation, which in turn reduces the phosphorylation of synapsin I and SNAP-25, proteins crucial for synaptic vesicle function. nih.govresearchgate.net This cascade of events leads to a decrease in the availability of synaptic vesicles and subsequently inhibits glutamate release. nih.govresearchgate.net These findings suggest a neuroprotective role for cynarin mediated by its modulation of P/Q-type calcium channels. researchgate.net
Ligand-Target Binding through Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between cynarin and various biological targets at a molecular level. These computational studies predict the binding affinity and orientation of cynarin within the active sites of proteins.
For instance, docking studies have shown that cynarin can form a hydrogen bond with P/Q-type Ca2+ channels, supporting the experimental findings of its inhibitory action on calcium influx. nih.govresearchgate.net In other studies, cynarin demonstrated a high binding affinity for the catalytic domain of matrix metalloproteinase-9 (MMP-9), with a calculated binding energy (ΔG) of -14.68 kcal/mol. researchgate.netgenominfo.org This suggests a strong potential for inhibition. genominfo.org
Further docking analyses have explored cynarin's interaction with other targets. A study targeting human methionine adenosyl-transferase (MAT), a biomarker for liver cancer, calculated a binding energy of -7.9 kcal/mol for the cynarin-MAT complex. researchgate.netdergipark.org.tr These in silico models provide a theoretical basis for cynarin's observed biological activities and help guide further experimental validation.
| Protein Target | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| P/Q-type Ca2+ Channel | Not Specified | Not Specified | Forms a hydrogen bond, indicating a mechanism of Ca2+ influx inhibition. | nih.govresearchgate.net |
| Matrix Metalloproteinase-9 (MMP-9) | Not Specified | -14.68 | Demonstrated the highest binding affinity among tested cinnamic acid derivatives. | researchgate.netgenominfo.org |
| Methionine Adenosyl-transferase (MAT) | 5A19 | -7.9 | Suggests potential as a therapeutic agent for liver diseases. | researchgate.netdergipark.org.tr |
Interaction with T-cell Receptors (e.g., CD28/CD80 blockade)
Cynarin has been identified as a molecule capable of modulating T-cell activation by interfering with co-stimulatory signals. nih.govnih.gov Specifically, it blocks the crucial interaction between the CD28 receptor on T-cells and the CD80 ligand on antigen-presenting cells (APCs). nih.govalibaba.com This interaction, known as "signal 2," is essential for full T-cell activation; its blockade leads to an immunosuppressive effect. nih.govnih.gov
Experimental results have shown that cynarin can block approximately 87% of the CD28-dependent "signal 2" pathway in vitro. nih.govresearchgate.net Theoretical modeling suggests that cynarin binds to the "G-pocket" of the CD28 receptor, thereby physically interrupting its ability to bind with CD80. nih.govresearchgate.net This specific blockade of the second signal, without affecting the primary signal through the T-cell receptor complex, suggests that cynarin could act as a targeted immunosuppressive agent. nih.gov Cynarin's ability to bind more strongly to CD28 than CD80 does, with no significant binding to other T-cell receptors, further supports its potential as a specific immunomodulator. nih.gov
Modulation of Gene Expression and Protein Phosphorylation
The biological effects of cynarin are deeply rooted in its ability to modulate intracellular signaling pathways, primarily through altering gene expression and the phosphorylation status of key proteins. These molecular interactions are fundamental to its observed physiological activities, influencing processes from neurotransmission to inflammatory responses.
Cynarin has been shown to influence the phosphorylation of proteins crucial for synaptic vesicle function and neurotransmitter release. nih.gov Research on rat cortical nerve terminals (synaptosomes) reveals that cynarin can attenuate the phosphorylation of both Synapsin I and synaptosomal-associated protein of 25 kDa (SNAP-25). nih.govresearchgate.net This effect is specifically observed at protein kinase A (PKA)-specific residues. nih.govresearchgate.net The mechanism underlying this action involves the suppression of P/Q-type Ca2+ channels, which in turn inhibits PKA activation. nih.govresearchgate.net By reducing the phosphorylation of Synapsin I and SNAP-25, cynarin effectively decreases the availability of synaptic vesicles, leading to an inhibition of exocytotic glutamate release from cerebral cortex terminals. nih.govresearchgate.net
Table 1: Effect of Cynarin on Presynaptic Protein Phosphorylation
| Protein | Effect of Cynarin | Associated Pathway | Outcome |
|---|---|---|---|
| Synapsin I | Attenuated phosphorylation nih.govresearchgate.net | Inhibition of PKA nih.gov | Decreased synaptic vesicle availability nih.gov |
| SNAP-25 | Attenuated phosphorylation nih.govresearchgate.net | Inhibition of PKA nih.gov | Inhibition of glutamate release nih.gov |
Cynarin demonstrates regulatory effects on the expression of key signaling kinases, including AKT1 (v-akt murine-thymoma viral-oncogene-homolog 1) and MAPK1 (mitogen-activated-protein-kinase 1). In a cellular model of non-alcoholic fatty liver disease (NAFLD), treatment with cynarin was found to significantly reduce the expression of both AKT1 and MAPK1 at both the mRNA and protein levels. nih.govresearchgate.net This downregulation is closely associated with cynarin's ability to reduce fat deposition in the model cells. nih.govresearchgate.net The PI3K-Akt and MAPK signaling pathways have been identified as potential primary pathways through which cynarin exerts its effects in this context. researchgate.net In systemic lupus erythematosus (SLE), both AKT1 and MAPK1 are noted to be upregulated and involved in the immunoinflammatory activity of the disease. nih.gov
Table 2: Regulation of Kinase Expression by Cynarin
| Gene/Protein | Effect of Cynarin | Cellular Context | Level of Regulation |
|---|---|---|---|
| AKT1 | Downregulation/Inhibition nih.gov | NAFLD Model Cells nih.gov | mRNA and Protein nih.gov |
| MAPK1 | Downregulation/Inhibition nih.gov | NAFLD Model Cells nih.gov | mRNA and Protein nih.gov |
A significant aspect of cynarin's biological activity is its ability to modulate the expression of key inflammatory mediators. In human endothelial cells stimulated with lipopolysaccharide (LPS), cynarin pretreatment has been shown to suppress the increased expression of pro-inflammatory molecules. nih.govpreprints.org Specifically, it significantly decreases the transcription levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.govtandfonline.com The anti-inflammatory action of cynarin is linked to its ability to inhibit the activation of the p38 and nuclear factor-kappa B (NF-κB) pathways. nih.govpreprints.org This inhibition is achieved by inducing the expression of the negative regulator mitogen-activated protein kinase phosphatase 3 (MKP-3). nih.govpreprints.org
Table 3: Modulation of Inflammatory Mediator Expression by Cynarin
| Mediator | Effect of Cynarin | Cellular Context | Inducing Agent |
|---|---|---|---|
| TNF-α | Suppressed mRNA expression nih.gov | Human Endothelial Cells (EA.hy926) nih.govtandfonline.com | Lipopolysaccharide (LPS) nih.gov |
| IL-1β | Suppressed mRNA expression nih.gov | Human Endothelial Cells (EA.hy926) nih.govtandfonline.com | Lipopolysaccharide (LPS) nih.gov |
| MCP-1 | Suppressed mRNA expression nih.gov | Human Endothelial Cells (EA.hy926) nih.govtandfonline.com | Lipopolysaccharide (LPS) nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-aminopyridine |
| AKT1 |
| Cynarin |
| Glutamate |
| Interleukin-1beta (IL-1β) |
| Lipopolysaccharide (LPS) |
| MAPK1 |
| Mitogen-activated protein kinase phosphatase 3 (MKP-3) |
| Monocyte chemoattractant protein-1 (MCP-1) |
| Nuclear factor-kappa B (NF-κB) |
| Protein Kinase A (PKA) |
| SNAP-25 |
| Synapsin I |
Vi. Structure Activity Relationship Sar Studies and Chemical Modification of Cynarin
Identification of Key Structural Moieties for Biological Activity
The cynarin (B1669657) molecule is an ester composed of a quinic acid core and two caffeic acid units. medkoo.com Research has consistently shown that the biological effects of cynarin and related caffeoylquinic acids (CQAs) are largely dictated by the number and position of the caffeoyl groups, as well as the presence of specific functional groups on these moieties. e-nps.or.krcore.ac.uk
The caffeoyl groups are widely considered to be the primary pharmacophores of cynarin. A key feature of the caffeoyl moiety is the catechol (3,4-dihydroxy) substitution on the phenyl ring. The two hydroxyl groups on the aromatic ring are crucial for the compound's potent antioxidant and radical-scavenging activities. e-nps.or.krfrontiersin.org This is attributed to their ability to donate hydrogen atoms and to form stable radical species, thereby neutralizing reactive oxygen species (ROS). e-nps.or.kr Furthermore, these adjacent hydroxyl groups can chelate metal ions, such as Fe2+, which is another mechanism contributing to its antioxidant effects. e-nps.or.kr The number of caffeoyl groups also plays a significant role; dicaffeoylquinic acids like cynarin generally exhibit stronger antioxidant activity than their monocaffeoylquinic acid counterparts. e-nps.or.kr
The quinic acid core serves as a scaffold, and its conformational structure influences the spatial orientation of the caffeoyl groups. The esterification positions of the caffeoyl groups on the quinic acid are critical. For instance, the specific 1,3-diester arrangement in cynarin, as opposed to other isomers like 1,5-dicaffeoylquinic acid or 4,5-dicaffeoylquinic acid, impacts its biological profile. e-nps.or.krcore.ac.uk Studies comparing different dicaffeoylquinic acid isomers have shown variations in their biological activities, including antioxidant capacity, highlighting the importance of the substitution pattern on the quinic acid ring. e-nps.or.kr
Synthesis and Evaluation of Cynarin Derivatives
The insights gained from SAR studies have spurred the synthesis and evaluation of various cynarin derivatives to explore new therapeutic applications and improve existing activities. Chemical synthesis allows for the creation of analogues with modified caffeoyl or quinic acid moieties. researchgate.netrsdjournal.org
Research into the synthesis of cynarin analogues often involves modifying the caffeic acid portion. For example, derivatives of cinnamic acid, the parent compound of caffeic acid, have been extensively synthesized and studied. These modifications can include altering the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. researchgate.netmdpi.com Studies on various cinnamic acid derivatives have demonstrated that these substitutions significantly affect their anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities. mdpi.com
The synthesis of esters and amides of cinnamic acid and its hydroxylated forms (like caffeic acid) has also been a focus. researchgate.net These modifications can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, and ultimately its biological activity. For instance, molecular docking studies have explored how cinnamic acid derivatives, including cynarin, bind to and inhibit enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in cancer progression. genominfo.org These in silico studies provide a rationale for synthesizing derivatives with improved binding affinity. genominfo.org
Below is a table summarizing the findings from studies on cynarin and related derivatives:
Table 1: Biological Activities of Cynarin and Related Compounds| Compound/Derivative | Key Structural Feature | Biological Activity Studied | Research Finding | Citation |
|---|---|---|---|---|
| Cynarin (1,3-dicaffeoylquinic acid) | Two caffeoyl groups at positions 1 and 3 of quinic acid | Antioxidant (MDA assay) | Strongest activity with an IC50 of 24.7 μM compared to other di-CQAs. | e-nps.or.kr |
| 1,5-dicaffeoylquinic acid | Two caffeoyl groups at positions 1 and 5 of quinic acid | Antioxidant (MDA assay) | Moderate activity with an IC50 of 66.8 μM. | e-nps.or.kr |
| 4,5-dicaffeoylquinic acid | Two caffeoyl groups at positions 4 and 5 of quinic acid | Antioxidant (MDA assay) | Weaker activity with an IC50 of 127.3 μM. | e-nps.or.kr |
| Cynarin | Dicaffeoylquinic acid | Inhibition of iNOS expression | Downregulated iNOS mRNA expression in human coronary smooth muscle cells. | nih.gov |
| Caffeic acid | Single catechol ring | Antioxidant (DPPH assay) | Exhibited considerable DPPH radical scavenging activity with an EC50 value of 14.0 ± 1.6 μM. | researchgate.net |
| Ferulic acid | Methoxy and hydroxyl group on phenyl ring | Antioxidant (DPPH assay) | Showed DPPH radical scavenging activity with an EC50 value of 51.6 ± 2.5 μM. | researchgate.net |
| Cynarin | Dicaffeoylquinic acid | MMP-9 Inhibition | Demonstrated a strong binding affinity to the MMP-9 catalytic domain (ΔGbinding = -14.68 kcal/mol). | genominfo.org |
Mechanistic Insights from Structural Modifications
Modifying the structure of cynarin has provided valuable insights into its mechanisms of action. For example, studies on its neuroprotective effects have shown that cynarin can inhibit glutamate (B1630785) release from nerve terminals. researchgate.netnih.gov Molecular docking simulations suggest that cynarin forms a hydrogen bond with P/Q-type Ca2+ channels, indicating a mechanism involving the inhibition of calcium influx. researchgate.netnih.gov This action is linked to the suppression of the PKA signaling pathway, which in turn reduces the phosphorylation of proteins essential for synaptic vesicle release. researchgate.netnih.gov The ability of cynarin to interact with these specific channels and proteins is a direct consequence of its three-dimensional structure and the arrangement of its functional groups.
Furthermore, the anti-inflammatory properties of cynarin and its derivatives are often attributed to their ability to modulate key pro-inflammatory pathways. mdpi.com The presence of hydroxyl and other functional groups on the cinnamic acid backbone allows these molecules to interact with various inflammatory mediators. mdpi.com For instance, cynarin has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov The superior activity of cynarin in this regard compared to other artichoke constituents like luteolin (B72000) highlights the specific contribution of the dicaffeoylquinic acid structure. nih.gov
Vii. Future Research Perspectives and Methodological Advancements for Cynarin Sodium Salt Research
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
The precise quantification and characterization of Cynarin (B1669657) Sodium Salt and its metabolites are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Advanced analytical techniques are crucial for achieving comprehensive metabolomic profiling.
High-performance liquid chromatography (HPLC) coupled with various detectors has been a cornerstone in the analysis of cynarin. latamjpharm.orgresearchgate.netnih.gov Methods using diode array detection (DAD) and ultraviolet (UV) detection have been developed and validated for the determination of cynarin in biological samples like plasma. latamjpharm.orgresearchgate.netnih.gov These methods often involve a solid-phase or liquid-liquid extraction step to isolate the compound from the complex biological matrix. latamjpharm.orgresearchgate.net For instance, a validated HPLC-UV method for cynarin in rat plasma utilizes solid-phase extraction and a reversed-phase C18 column, with a mobile phase of water, methanol (B129727), and acetic acid. latamjpharm.org Another HPLC-DAD method uses a gradient of trifluoroacetic acid in water and methanol for the simultaneous determination of cynarin and luteolin (B72000). researchgate.netnih.gov
To enhance sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool. dergipark.org.tr A comprehensive LC-MS/MS method has been validated for the quantification of cynarin and other phytochemicals in plants, utilizing a triple quadrupole mass spectrometer and multiple reaction monitoring (MRM) for precise quantification. dergipark.org.tr Furthermore, ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC–HRMS/MS) offers even greater resolution and accuracy in identifying and quantifying metabolites. researchgate.netmdpi.com
Future advancements will likely focus on the development of more sensitive and high-throughput analytical methods. These could include the refinement of sample preparation techniques to improve recovery and reduce matrix effects, as well as the application of novel chromatographic columns and mass spectrometry technologies for enhanced separation and detection. latamjpharm.orgresearchgate.net The goal is to create robust and validated methods that can be applied to complex biological systems to provide a complete picture of the metabolic fate of Cynarin Sodium Salt. latamjpharm.orgresearchgate.netnih.gov
Table 1: Advanced Analytical Techniques for this compound Analysis
| Analytical Technique | Sample Type | Key Features | Research Focus |
| HPLC-UV | Rat Plasma | Solid-phase extraction, reversed-phase C18 column, UV detection. latamjpharm.org | Pharmacokinetic studies. latamjpharm.org |
| HPLC-DAD | Plasma | Liquid-liquid extraction, C18 column, gradient elution. researchgate.netnih.gov | Simultaneous determination with other compounds. researchgate.netnih.gov |
| LC-MS/MS | Plants | Triple quadrupole MS, Multiple Reaction Monitoring (MRM). dergipark.org.tr | Quantification of multiple phytochemicals. dergipark.org.tr |
| UHPLC-HRMS/MS | Plant Extracts | High-resolution mass spectrometry for accurate mass measurement. researchgate.netmdpi.com | Metabolite profiling and identification. mdpi.com |
| 1H NMR Spectroscopy | Plant Extracts | Non-destructive analysis, provides structural information. unina.itresearchgate.net | Metabolomic fingerprinting and comparison of extracts. mdpi.comunina.it |
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Understanding
To unravel the complex biological mechanisms underlying the effects of this compound, an integrated multi-omics approach is indispensable. mdpi.comsemanticscholar.orgresearchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular and physiological responses to the compound. acs.org
Network pharmacology has been employed to predict the targets and pathways of cynarin in conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov By integrating data from multiple databases, potential targets such as CASP3, TP53, and MMP9 have been identified, and key signaling pathways like the PI3K-Akt and MAPK signaling pathways have been implicated. nih.gov This computational approach provides a framework for understanding the multi-target and multi-pathway nature of cynarin's action. nih.gov
Transcriptomic and proteomic analyses can provide direct evidence of changes in gene and protein expression in response to this compound. researchgate.net For instance, studies on the effects of abiotic stress on plants have shown how omics technologies can reveal adaptive responses at the molecular level. mdpi.comsemanticscholar.org Similar approaches can be applied to cell cultures or animal models treated with this compound to identify differentially expressed genes and proteins. This can help in understanding its role in modulating inflammatory responses, metabolic pathways, and cellular stress responses. nih.govresearchgate.net
The integration of these omics datasets can reveal complex interactions and regulatory networks. For example, a change in the expression of a particular gene (transcriptomics) can be correlated with changes in the corresponding protein level (proteomics) and subsequent alterations in metabolic pathways (metabolomics). acs.org This integrated approach will be crucial for a deeper mechanistic understanding of how this compound exerts its therapeutic effects. researchgate.netnih.gov
Exploration of Novel Synthetic Routes and Biotransformation Pathways
While cynarin is naturally found in plants like artichoke, the exploration of novel synthetic routes and biotransformation pathways is essential for sustainable production and the generation of novel derivatives with potentially enhanced bioactivity. wikipedia.orgmdpi.com
Currently, cynarin is primarily isolated from plant sources. wikipedia.org However, chemical synthesis could offer a more controlled and scalable production method. Research into synthetic strategies could focus on developing efficient and stereoselective methods for the esterification of quinic acid with caffeic acid derivatives.
Biotransformation offers an alternative, environmentally friendly approach. This could involve the use of enzymes or microbial systems to catalyze the synthesis of cynarin or its derivatives. For example, understanding the biosynthetic pathway of chlorogenic acid, a precursor to cynarin, in plants can provide insights into the enzymes involved, such as hydroxycinnamoyl-CoA quinate transferase (HQT). researchgate.net These enzymes could potentially be harnessed for in vitro or in vivo production of cynarin.
Investigation of Synergistic Effects with Other Bioactive Compounds
The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds. Investigating these synergistic effects is a promising area of research that could lead to more effective therapeutic strategies.
Artichoke extracts, which naturally contain cynarin, also comprise a variety of other bioactive compounds, including flavonoids like luteolin and anthocyanins like cyanidin. nih.govsrce.hr There is evidence to suggest that these compounds may act synergistically. For example, while cynarin can activate the endothelial expression of nitric oxide synthase (eNOS), which has a vasoprotective effect, anthocyanins can simultaneously decrease the expression of inducible nitric oxide synthase (iNOS), which is pro-inflammatory. nih.govsrce.hrresearchgate.net This dual action on different forms of NOS highlights a potential synergistic cardioprotective effect. nih.govsrce.hr
Similarly, in the context of neuroprotection, the combined action of different polyphenols found in artichoke may contribute to reducing inflammation and oxidative stress in the central nervous system. mdpi.com The anti-inflammatory effects of cynarin, such as the suppression of the NF-κB pathway, could be complemented by the actions of other compounds like cynaropicrin. mdpi.compreprints.org
Future research should systematically investigate these synergistic interactions. This could involve in vitro studies using cell lines to assess the combined effects of this compound and other compounds on specific molecular targets and pathways. Furthermore, in vivo studies in animal models of various diseases could be designed to evaluate the enhanced therapeutic efficacy of such combinations. The development of predictive frameworks, potentially using bioinformatics and network analysis, could also aid in identifying promising synergistic drug combinations. mdpi.com
Application of in silico Modeling for Predictive Studies and Target Identification
In silico modeling and computational approaches are increasingly valuable tools in drug discovery and development, offering a means to predict the biological activities of compounds and identify their molecular targets. thieme-connect.commdpi-res.com
Molecular docking is a key in silico technique that can predict the binding affinity and interaction patterns of this compound with various protein targets. nih.govscielo.br This method has been used to suggest potential targets for cynarin, such as squalene (B77637) synthase (SQS), an enzyme involved in cholesterol biosynthesis. mdpi-res.commdpi.com Docking studies can reveal important interactions, like hydrophobic interactions and hydrogen bonding, that stabilize the ligand-protein complex, providing insights into the mechanism of action at a molecular level. mdpi-res.com
Beyond single-target docking, in silico approaches can be used for large-scale virtual screening to identify novel targets. thieme-connect.com By screening this compound against a library of protein structures, researchers can generate hypotheses about its polypharmacology—its ability to interact with multiple targets.
Furthermore, network pharmacology, as mentioned earlier, is a powerful in silico tool that integrates data on drug-target interactions and biological pathways. nih.gov This approach can be used to construct "drug-target-disease" networks, helping to elucidate the complex mechanisms by which this compound may exert its effects on various diseases and to predict new therapeutic applications. nih.gov The integration of molecular docking with network pharmacology can provide a more comprehensive and predictive understanding of the compound's biological activities. nih.gov
Q & A
Q. What validated methodologies are recommended for synthesizing and characterizing cynarin sodium salt in laboratory settings?
this compound synthesis typically involves esterification of cynarin (1,5-dicaffeoylquinic acid) with sodium hydroxide under controlled alkaline conditions. Key characterization steps include:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 330 nm for caffeoylquinic acid derivatives .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify esterification and sodium ion coordination .
- Solubility profiling : Conductivity measurements in aqueous buffers to assess ionic stability .
Note: Ensure stoichiometric control to avoid partial esterification or degradation, which may skew bioactivity results .
Q. How should researchers design in vivo experiments to evaluate the anti-inflammatory efficacy of this compound?
- Model selection : Use dextran sulfate sodium (DSS)-induced colitis in rodents (e.g., mice/rats) to mimic inflammatory bowel disease (IBD) .
- Dosage optimization : Conduct dose-response studies (e.g., 10–100 mg/kg/day) with intraperitoneal or oral administration.
- Outcome metrics : Monitor disease activity index (DAI), including weight loss, stool consistency, and occult blood .
- Control groups : Include vehicle-treated and positive control groups (e.g., mesalamine) to validate assay sensitivity .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Use two-way ANOVA with post-hoc Tukey tests for longitudinal data (e.g., body weight changes over time).
- For cytokine profiling (e.g., TNF-α, IL-1β), apply non-parametric tests (Mann-Whitney U) if data violates normality assumptions .
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Discrepancies often arise from:
- Variability in purity : Batch-to-batch differences in sodium salt composition (e.g., residual solvents) may alter bioavailability .
- Model-specific responses : Murine colitis models (DSS vs. TNBS) exhibit distinct immune activation pathways, affecting cynarin’s efficacy .
- Methodological bias : Inconsistent dosing schedules or endpoint measurements (e.g., subjective DAI scoring).
Resolution strategy: Conduct meta-analyses of raw datasets to identify confounding variables and standardize protocols .
Q. What advanced techniques are recommended for elucidating the molecular targets of this compound in inflammatory pathways?
- Transcriptomic profiling : RNA sequencing of colon tissues to identify differentially expressed genes (e.g., STAT3, NF-κB) post-treatment .
- Phosphoproteomics : Quantify phosphorylation states of signaling proteins (e.g., IκBα, JAK2) using mass spectrometry .
- Knockout models : Validate target specificity using STAT3-deficient mice to isolate cynarin’s mechanism from redundant pathways .
Q. How should researchers optimize this compound stability in aqueous solutions for long-term pharmacokinetic studies?
- pH optimization : Maintain solutions at pH 7.4–8.0 to prevent hydrolysis of the ester bond .
- Lyophilization : Freeze-dry stock solutions and reconstitute in degassed PBS to minimize oxidative degradation .
- Storage validation : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Q. What interdisciplinary approaches can enhance the translational relevance of this compound research?
- Gut microbiome integration : Analyze fecal microbiota via 16S rRNA sequencing to assess cynarin’s impact on microbial diversity .
- Computational modeling : Molecular docking simulations to predict interactions between cynarin and NF-κB subunits .
- Clinical correlation : Compare preclinical data with human biopsy-derived organoids to validate target engagement .
Data Contradiction and Reproducibility
Q. How can researchers address non-reproducible results in this compound’s anti-inflammatory effects?
- Documentation rigor : Adhere to ARRIVE guidelines for in vivo studies, including detailed husbandry conditions and randomization methods .
- Blinded analysis : Ensure histopathological scoring (e.g., colon inflammation) is performed by multiple blinded evaluators .
- Reagent validation : Certify sodium salt purity (>98%) via third-party assays and share raw data in open-access repositories .
Q. What experimental controls are critical when studying this compound in combination therapies?
- Isobolographic analysis : Determine additive/synergistic effects with standard drugs (e.g., 5-ASA) using fixed-ratio combinations .
- Vehicle compatibility : Test sodium salt solubility in co-administered solvents (e.g., DMSO) to rule out precipitation artifacts .
Future Directions
Q. What gaps exist in current research on this compound, and how can they be addressed methodologically?
- Gap 1 : Limited pharmacokinetic data on tissue distribution and metabolite profiling.
Solution: Use radiolabeled ([¹⁴C]-cynarin) tracers in biodistribution studies . - Gap 2 : Understudied immunomodulatory effects in non-gastrointestinal models (e.g., neuroinflammation).
Solution: Expand to LPS-induced microglial activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
